molecular formula C13H19NO8S2 B13780483 4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid CAS No. 93985-39-8

4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid

Cat. No.: B13780483
CAS No.: 93985-39-8
M. Wt: 381.4 g/mol
InChI Key: DGLJGZXRIMUUSW-UHFFFAOYSA-N
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Description

4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid is a chemical compound with the molecular formula C13H19NO8S2 and a molecular weight of 381.42 g/mol . This compound is known for its unique structure, which includes a benzoic acid core substituted with bis(2-methylsulfonyloxyethyl)amino groups. It is primarily used in experimental and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-methylsulfonyloxyethyl)amine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives .

Scientific Research Applications

4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Bis(2-hydroxyethyl)amino)benzoic acid: Similar structure but with hydroxyethyl groups instead of methylsulfonyloxyethyl groups.

    4-(Bis(2-chloroethyl)amino)benzoic acid: Contains chloroethyl groups, which can lead to different reactivity and applications.

Uniqueness

4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of methylsulfonyloxyethyl groups allows for unique interactions and reactions not seen with other similar compounds .

Properties

CAS No.

93985-39-8

Molecular Formula

C13H19NO8S2

Molecular Weight

381.4 g/mol

IUPAC Name

4-[bis(2-methylsulfonyloxyethyl)amino]benzoic acid

InChI

InChI=1S/C13H19NO8S2/c1-23(17,18)21-9-7-14(8-10-22-24(2,19)20)12-5-3-11(4-6-12)13(15)16/h3-6H,7-10H2,1-2H3,(H,15,16)

InChI Key

DGLJGZXRIMUUSW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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